CC-17368 can be synthesized through several chemical pathways, primarily involving the hydroxylation of pomalidomide. The synthesis typically involves:
Detailed analytical methods such as High-Performance Liquid Chromatography (HPLC) are employed to monitor the reaction progress and to purify the final product .
The molecular structure of CC-17368 features several functional groups that contribute to its biological activity:
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₁N₃O₅ |
Molar Mass | 289.24 g/mol |
Functional Groups | Hydroxyl, Isoindole |
CC-17368 undergoes various chemical reactions that are vital for its biological activity:
The interaction with cereblon is particularly significant as it leads to the degradation of specific oncogenic proteins, thereby exerting anticancer effects .
The mechanism of action for CC-17368 involves:
Research indicates that this mechanism is crucial in mediating the therapeutic effects observed in various cancers .
CC-17368 exhibits several notable physical and chemical properties:
These properties are essential for determining its formulation in pharmaceutical applications .
CC-17368 has potential applications in several scientific domains:
Ongoing research continues to explore its efficacy and safety profiles in clinical settings .
CC-17368 (CAS: 1547162-41-3) is a small molecule with the systematic IUPAC name 4-amino-2-(2,6-dioxopiperidin-3-yl)-5-hydroxyisoindole-1,3-dione. Its molecular formula is C₁₃H₁₁N₃O₅, corresponding to a molecular weight of 289.25 g/mol. Key identifiers include:
Table 1: Physicochemical Properties of CC-17368
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₁N₃O₅ |
Molecular Weight | 289.25 g/mol |
Appearance | Solid powder |
Storage Conditions | -20°C (long-term) |
Purity Specifications | ≥98% (HPLC) |
CC-17368 belongs to the hydroxyisoindole class, characterized by:
The C5-hydroxy modification differentiates CC-17368 from its parent compound pomalidomide (which lacks this substituent). This polar group enhances water solubility compared to non-hydroxylated analogues, influencing its pharmacokinetic behavior [7].
CC-17368 emerged from research on thalidomide analogues initiated in the 1990s. Key milestones:
CC-17368 is intrinsically linked to the IMiD drug family through metabolic pathways and structural evolution:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7